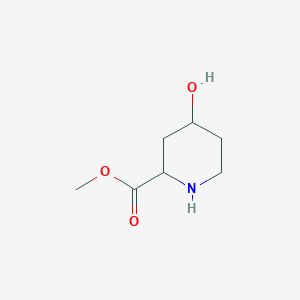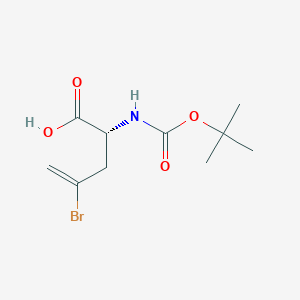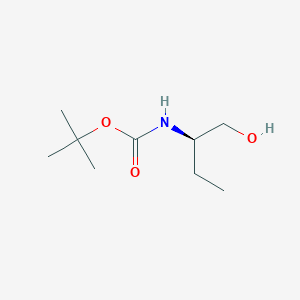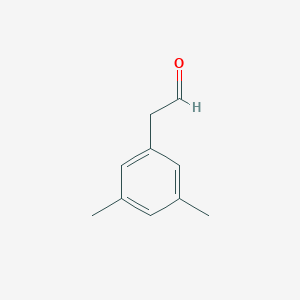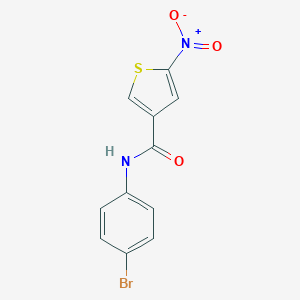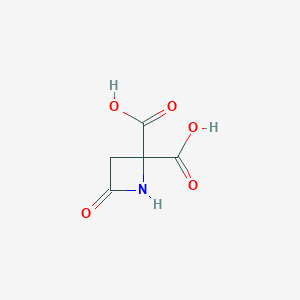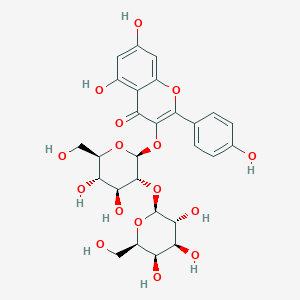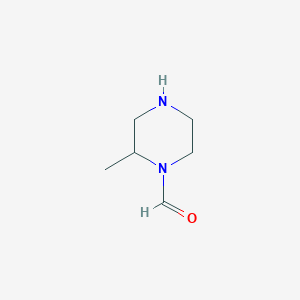
2-Methylpiperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperazine-1-carbaldehyde is an important organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C6H11N2O and a molecular weight of 125.17 g/mol. This compound has various applications in the field of chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylpiperazine-1-carbaldehyde is not well understood. However, it is believed that it interacts with biomolecules, such as proteins and nucleic acids, through the formation of covalent bonds or hydrogen bonds. This interaction can lead to changes in the structure and function of these biomolecules, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Methylpiperazine-1-carbaldehyde has various biochemical and physiological effects. It has been shown to have antibacterial and antitumor activity in vitro. Additionally, it has been shown to inhibit the growth of various fungi, such as Candida albicans. Furthermore, it has been shown to have an inhibitory effect on the activity of some enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methylpiperazine-1-carbaldehyde in lab experiments include its high yield and relatively simple synthesis method. Additionally, it has various applications in the field of medicinal chemistry and drug discovery. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are various future directions for the research of 2-Methylpiperazine-1-carbaldehyde. One direction is to study its mechanism of action in more detail, which can lead to the discovery of new therapeutic targets. Additionally, the synthesis of new derivatives of this compound can lead to the discovery of new biologically active compounds with potential applications in drug discovery. Furthermore, the development of new methods for the synthesis of this compound can lead to improvements in its yield and purity.
Synthesis Methods
2-Methylpiperazine-1-carbaldehyde can be synthesized by the reaction of 2-methylpiperazine with paraformaldehyde in the presence of an acid catalyst. The reaction takes place through the formation of a Schiff base intermediate, which is then reduced to the final product using sodium borohydride. This method results in a high yield of 2-Methylpiperazine-1-carbaldehyde and is relatively simple and cost-effective.
Scientific Research Applications
2-Methylpiperazine-1-carbaldehyde has various scientific research applications, especially in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, antibacterial agents, and antifungal agents. Additionally, it is used as a reagent for the synthesis of various heterocyclic compounds, which have potential applications in drug discovery.
properties
CAS RN |
143411-78-3 |
|---|---|
Product Name |
2-Methylpiperazine-1-carbaldehyde |
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O/c1-6-4-7-2-3-8(6)5-9/h5-7H,2-4H2,1H3 |
InChI Key |
QOIJPNNTPPTGMY-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1C=O |
Canonical SMILES |
CC1CNCCN1C=O |
synonyms |
1-Piperazinecarboxaldehyde,2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





